molecular formula C21H19N5O2 B11499167 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol

Cat. No.: B11499167
M. Wt: 373.4 g/mol
InChI Key: QFNJJXXFRZYQKE-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The starting material, 6-ethoxy-4-methylquinazoline, is synthesized through a cyclization reaction involving ethoxyamine and methyl anthranilate.

    Amination Reaction: The quinazoline derivative undergoes an amination reaction with an appropriate amine to introduce the amino group at the 2-position.

    Pyrimidine Ring Formation: The final step involves the condensation of the aminated quinazoline with a phenyl-substituted pyrimidine precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline and pyrimidine derivatives.

Scientific Research Applications

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.

    Biological Research: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation. This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-one
  • 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4-one
  • 2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-5,6,7,8-tetrahydroquinazolin-5-one

Uniqueness

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol is unique due to its specific substitution pattern on the quinazoline and pyrimidine rings, which imparts distinct biological activities and chemical reactivity compared to similar compounds. Its ethoxy and phenyl groups contribute to its unique binding properties and pharmacokinetic profile.

Properties

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N5O2/c1-3-28-15-9-10-17-16(11-15)13(2)22-20(23-17)26-21-24-18(12-19(27)25-21)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H2,22,23,24,25,26,27)

InChI Key

QFNJJXXFRZYQKE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C

Origin of Product

United States

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